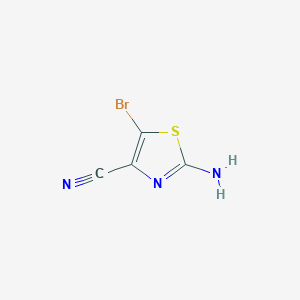

2-Amino-5-bromothiazole-4-carbonitrile

描述

2-Amino-5-bromothiazole-4-carbonitrile (CAS: 944804-79-9) is a brominated thiazole derivative with the molecular formula C₄H₂BrN₃S and a molecular weight of 204.05 g/mol . It features a thiazole core substituted with an amino group at position 2, a bromine atom at position 5, and a carbonitrile group at position 4. This compound is commercially available in high purity (≥95%) and is stored under inert conditions at 2–8°C to prevent degradation . Its primary hazard (H302) indicates it is harmful if ingested .

The bromine and carbonitrile groups make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocyclic derivatization. Its electronic profile, influenced by the electron-withdrawing cyano group and electron-donating amino group, enhances reactivity at the bromine site for substitutions.

属性

IUPAC Name |

2-amino-5-bromo-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRSBLKVIBXYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727363 | |

| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944804-79-9 | |

| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Amino-5-bromothiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the following chemical structure:

- Molecular Formula : CHBrNS

- Molecular Weight : 218.07 g/mol

The bromine atom in the thiazole ring enhances the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism involves:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival, such as protein kinases and cyclin-dependent kinases (CDKs) .

- Disruption of Cellular Processes : It can interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its efficacy against:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 31.5 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notable findings include:

- Cell Lines Tested : MTT assays were conducted on eight tumor cell lines.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon carcinoma) | 0.5 |

| A549 (Lung carcinoma) | 1.2 |

| MCF-7 (Breast carcinoma) | 2.0 |

The compound was particularly effective against HT-29 cells, suggesting a targeted action on colon cancer .

Case Studies

-

Study on Anticancer Mechanism :

In a study examining the effects of this compound on melanoma cells, researchers found that treatment led to G2/M phase cell cycle arrest and increased multipolar mitotic spindles, indicating disruption of normal mitosis .- Methodology : Cells were treated with varying concentrations, followed by flow cytometry analysis.

- Findings : A significant increase in cells arrested at the G2/M phase was observed, supporting its potential as an anticancer therapeutic.

-

Antimicrobial Efficacy Study :

A study focusing on the antimicrobial properties highlighted the effectiveness of the compound against Gram-positive and Gram-negative bacteria .- Results : The compound demonstrated strong antibacterial activity comparable to standard antibiotics, suggesting its potential for development into new antimicrobial agents.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds, including 2-amino-5-bromothiazole-4-carbonitrile, exhibit antimicrobial properties. A study evaluated various thiazole derivatives for their effectiveness against pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents. The structure-activity relationship (SAR) indicated that modifications in the thiazole ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The cytotoxic effects of this compound have been investigated in human cancer cell lines. In vitro studies showed that this compound could inhibit the proliferation of various cancer cells, including breast cancer (MCF-7) and nasopharyngeal carcinoma (HONE-1). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Organic Synthesis

Intermediate in Synthetic Pathways

this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through nucleophilic substitution reactions or coupling reactions, such as Suzuki or Stille reactions. This versatility makes it valuable in developing pharmaceuticals and agrochemicals .

Agrochemical Applications

Thiazole derivatives are known for their applications in agrochemicals, particularly as fungicides and herbicides. The bromine substitution in this compound enhances its biological activity, making it a candidate for developing new agrochemical products aimed at controlling plant diseases .

Data Tables

Case Studies

- Antimicrobial Study : A comprehensive study evaluated the antimicrobial activity of thiazole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

- Cytotoxicity Evaluation : In vitro assays demonstrated that this compound exhibited dose-dependent cytotoxicity against MCF-7 cells. The findings support further investigation into its mechanism of action and potential development as an anticancer agent .

- Synthesis Pathway Development : A recent publication outlined a synthetic route for producing complex thiazole derivatives using this compound as a key intermediate. This work highlights its utility in expanding the library of thiazole-based compounds for pharmaceutical applications .

相似化合物的比较

Structural and Functional Comparison

The table below highlights key structural analogs and their properties:

Hazard Profiles

- This compound has a simpler hazard profile (H302 only) compared to 5-amino-2-methyloxazole-4-carbonitrile, which poses risks of skin, eye, and respiratory irritation (H315, H319, H335) .

准备方法

Bromination of 2-Aminothiazole Precursors

A common strategy to prepare 2-Amino-5-bromothiazole derivatives involves selective bromination of 2-aminothiazole or related thiazole precursors. The bromine atom is introduced at the 5-position of the thiazole ring under controlled conditions.

- Dissolve 2-aminothiazole (0.1 mol) in glacial acetic acid.

- Add bromine (0.11 mol) dissolved in glacial acetic acid dropwise at room temperature with continuous stirring.

- Heat the reaction mixture at 80°C for 90 minutes.

- Stir at room temperature for an additional 12 hours.

- Filter and wash the precipitate with water.

- Treat the precipitate in ammoniacal alkaline aqueous solution, filter, wash, dry, and recrystallize from ethanol.

This method yields ethyl 2-amino-5-bromothiazole-4-carboxylate, which is a close analog and precursor to the carbonitrile derivative.

Bromination in Dimethylformamide (DMF) Followed by Amination

Another effective approach involves bromination of 2-aminothiazole derivatives in DMF, followed by nucleophilic substitution or amination steps to introduce the amino group and form the carbonitrile functionality.

- Dissolve 2-amino-thiazole derivative (2 mmol) and bromine (2 mmol) in DMF (10 mL).

- Stir the mixture at room temperature for 3 hours.

- Add sodium hydrogen carbonate (4 mmol) and sodium sulfide (Na2S, 1 mmol) or amine (2 mmol).

- Heat the mixture at 70°C for 3 hours.

- Cool, pour into ice water, filter, wash, and dry the precipitate.

- Purify by recrystallization or column chromatography.

Copper-Catalyzed Bromination and Amination

Copper(II) bromide (CuBr2) catalysis in acetonitrile is employed for bromination and subsequent amination steps, providing good yields and mild reaction conditions.

- Dissolve 2-aminothiazole derivative (2 mmol) and CuBr2 (2 mmol) in acetonitrile (10 mL).

- Stir at 60°C for 3 hours.

- Add sodium sulfide (1 mmol) or amine (2.5 mmol).

- Continue stirring and heating as required.

- Isolate the product by filtration and purification.

This method is advantageous for synthesizing 5-substituted 2-aminothiazoles including the 5-bromo derivatives, with yields reported between 67% and 85% depending on substituents.

Thiocyanate-Mediated Synthesis and Ring Formation

In some cases, 2-amino-5-bromothiazole-4-carbonitrile is prepared via thiocyanate intermediates and ring closure reactions.

- Treatment of 3,5-dibromoisothiazole-4-carbonitrile with sodium thiocyanate leads to formation of related thiazole derivatives.

- Bromination using bromine in carbon tetrachloride at about 55°C with controlled stoichiometry yields dibromo intermediates.

- Product isolation involves silica gel chromatography and recrystallization.

This route is more complex but allows access to brominated thiazole carbonitriles with controlled substitution patterns.

Summary Table of Preparation Methods

Research Findings and Analysis

- Bromination in glacial acetic acid is a classical and straightforward method but often yields carboxylate derivatives that require further transformation to carbonitriles.

- Bromination in DMF followed by amination or substitution reactions is a flexible and effective synthetic route, allowing for functional group diversity and moderate to high yields.

- Copper(II) bromide catalysis offers a ligand-free, mild, and efficient approach with good yields and is adaptable to various amine nucleophiles.

- Thiocyanate-mediated routes and bromination in CCl4 are less efficient but useful for specific dibromo-substituted thiazole carbonitriles, providing access to complex structures.

- Purification typically involves recrystallization from ethanol or DMF/water mixtures and chromatographic techniques on silica gel using hexane/ethyl acetate mixtures.

常见问题

Q. What are the common synthetic routes for 2-Amino-5-bromothiazole-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and cyclization reactions. A plausible route starts with thiazole ring formation via Hantzsch thiazole synthesis, followed by bromination at the 5-position. Key steps include:

- Cyclocondensation : Reacting thiourea derivatives with α-halo carbonyl compounds to form the thiazole core.

- Bromination : Using reagents like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent.

- Nitrilization : Introducing the carbonitrile group via nucleophilic substitution or oxidation of primary amines.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole formation | Ethyl bromopyruvate, thiourea, EtOH, Δ | 65–75 | >90 |

| Bromination | NBS, DMF, 0–5°C, 12 h | 80–85 | 95+ |

| Nitrile functionalization | CuCN, DMF, 120°C, 24 h | 70–75 | 90–95 |

Optimization involves adjusting solvent polarity (e.g., DMF for bromination), temperature (low for selectivity), and stoichiometry. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers characterize the functional groups and reactivity of this compound?

Methodological Answer:

- Spectroscopy :

- FT-IR : Identify NH₂ (3200–3400 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C-Br (550–650 cm⁻¹).

- NMR : ¹H NMR shows NH₂ protons as a broad singlet (δ 5.5–6.5 ppm). ¹³C NMR confirms the carbonitrile (δ 115–120 ppm) and C-Br (δ 95–100 ppm).

- Reactivity :

- The amino group participates in Schiff base formation with aldehydes.

- The bromine atom undergoes Suzuki coupling with aryl boronic acids (Pd catalysts).

- The carbonitrile group can be hydrolyzed to carboxylic acids (H₂SO₄, Δ) .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving the 3D structure of this compound, and how are data contradictions addressed?

Methodological Answer:

- X-ray Diffraction (XRD) :

- Data Contradictions :

- If NMR and XRD data conflict (e.g., bond lengths vs. coupling constants), validate via:

- DFT Calculations : Compare experimental vs. computed geometries (e.g., Gaussian09).

- Complementary Techniques : Use mass spectrometry to confirm molecular weight and IR for functional group consistency .

Q. Table 2: Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.3201, 9.3729, 11.0081 |

| α, β, γ (°) | 93.015, 96.393, 110.732 |

| V (ų) | 793.95 |

| R-factor | 0.053 |

Q. How can researchers resolve discrepancies between spectroscopic data and theoretical models for this compound?

Methodological Answer:

- Case Study : If experimental NMR chemical shifts deviate from DFT predictions:

- Re-examine Solvent Effects : Simulate shifts using PCM (Polarizable Continuum Model) for solvent correction.

- Conformational Analysis : Use software like ORTEP-3 to model puckering or torsion angles (Cremer-Pople coordinates for ring systems) .

- Error Source Identification : Check for crystal packing effects (via Hirshfeld surface analysis) or dynamic effects (VT-NMR).

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and single-crystal XRD .

Q. What strategies are effective in designing derivatives of this compound for biological activity studies?

Methodological Answer:

- Rational Design :

- Bioisosteric Replacement : Substitute Br with Cl or I to modulate lipophilicity.

- Functionalization : Introduce sulfonamide groups at the amino position for enhanced binding.

- Screening :

- In Silico Docking : Use AutoDock Vina to predict affinity for target proteins (e.g., kinases).

- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) protocols .

Q. Table 3: Example Derivative Synthesis

| Derivative | Modification | Biological Target |

|---|---|---|

| 5-Iodo analogue | Br → I substitution | Anticancer (Topoisomerase) |

| Sulfonamide | NH₂ → NHSO₂R | Antibacterial (DHFR) |

Q. How should researchers handle contradictory results in reaction yields or purity across synthetic batches?

Methodological Answer:

- Root Cause Analysis :

- Impurity Profiling : Use HPLC-MS to identify side products (e.g., dehalogenated byproducts).

- Kinetic Studies : Monitor reaction intermediates via in situ IR or Raman spectroscopy.

- Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。